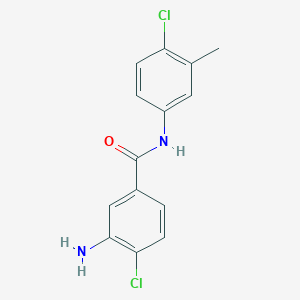

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Vue d'ensemble

Description

“N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide” is a compound that belongs to the class of chlorinated aromatic compounds . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

While specific synthesis information for “N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide” was not found, related compounds often involve chlorination reactions or the use of chlorinated reagents . For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2 (1H)-one using POCl3 reagent .

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is characterized by the presence of a carbonyl group attached to an aromatic ring that carries chloro and other substituents . The molecular structure and vibrational spectra of these compounds can be studied using techniques like X-ray diffraction, FTIR, and NMR, as well as computational methods like DFT .

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including condensation and heterocyclization . These reactions are influenced by the electronic properties of the molecules, which can be understood through HOMO-LUMO analysis and molecular docking studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds, such as melting points, solubility, and reactivity, are determined by their molecular structure. The presence of electron-withdrawing groups like chloro and carbonyl affects the electron density and reactivity of the molecule.

Applications De Recherche Scientifique

Gastrokinetic Activity

A series of benzamide derivatives, including compounds structurally related to N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, were synthesized and evaluated for their gastrokinetic activity. These studies aimed to develop new treatments for gastrointestinal motility disorders. Among these derivatives, some showed superior or comparable gastrokinetic activity to existing treatments, such as cisapride, without exhibiting dopamine D2 receptor antagonistic activity, which is a desirable trait for minimizing side effects related to dopamine antagonism (Kato et al., 1992).

Serotonin-3 Receptor Antagonism

In the development of potent serotonin-3 (5-HT3) receptor antagonists, a new series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives was synthesized. These compounds were assessed for their ability to antagonize the von Bezold-Jarisch reflex in rats, an indicator of 5-HT3 receptor antagonistic activity. This research highlights the potential therapeutic applications of these compounds in treating conditions related to serotonin dysfunction, such as irritable bowel syndrome and nausea (Harada et al., 1995).

Photodegradation Studies

The photodegradation of moclobemide, a related compound, in methanolic media led to the identification of 4-chlorobenzamide as a major degradation product. This study employed ultra-high-performance liquid chromatography (UHPLC)/MS/MS analysis and spectrophotometric methods, along with multivariate curve resolution algorithms, to understand the decomposition pathways of such compounds. Insights from these studies are crucial for assessing the environmental impact and stability of pharmaceutical compounds (Skibiński & Komsta, 2012).

Synthesis of Quinazoline Derivatives

Quinazoline derivatives, known for their biological activity, were synthesized starting from intermediates such as 2-amino-4-chlorobenzamide. This research contributes to the development of new compounds with potential applications in medicinal chemistry, showcasing the versatility of benzamide derivatives as precursors in synthesizing biologically active heterocyclic compounds (Xu Li-feng, 2011).

Safety And Hazards

Orientations Futures

The future directions for “N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide” and related compounds could involve further exploration of their potential applications in various fields, including pharmaceuticals and materials science. More advanced investigation has been accomplished for the substituted piperidine derivatives to develop superior molecules for the treatment of pain .

Propriétés

IUPAC Name |

3-amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-6-10(3-5-11(8)15)18-14(19)9-2-4-12(16)13(17)7-9/h2-7H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMKFJSSHLKGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668249 | |

| Record name | 3-Amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide | |

CAS RN |

59158-04-2 | |

| Record name | 3-Amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B1419572.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1419574.png)

![3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B1419577.png)